molecular formula C15H20FN3O3S B6626419 N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide

N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide

Cat. No.: B6626419
M. Wt: 341.4 g/mol
InChI Key: DIBWACXJJJVKCB-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanoethyl group, a fluoro substituent, and a methoxyethyl group attached to an isoquinoline sulfonamide core. Its distinct chemical properties make it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3S/c1-22-10-9-18(7-2-6-17)23(20,21)19-8-5-13-11-15(16)4-3-14(13)12-19/h3-4,11H,2,5,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBWACXJJJVKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)N1CCC2=C(C1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Cyanoethyl and Methoxyethyl Groups: The final steps involve the alkylation of the amine with 2-bromoacetonitrile and 2-bromoethanol, respectively, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the cyano or sulfonamide groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxyethyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-6-chloro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
  • N-(2-cyanoethyl)-6-bromo-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
  • N-(2-cyanoethyl)-6-methyl-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide

Uniqueness

N-(2-cyanoethyl)-6-fluoro-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

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